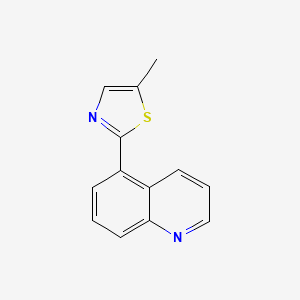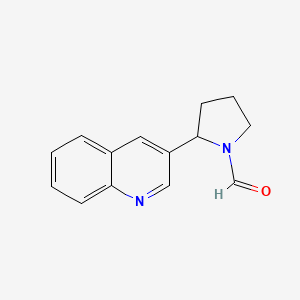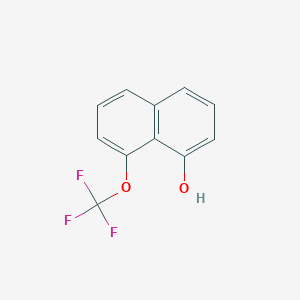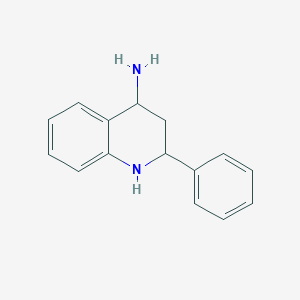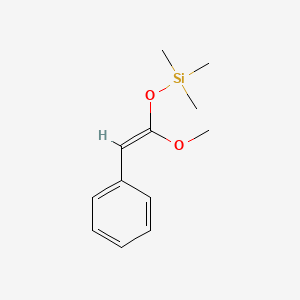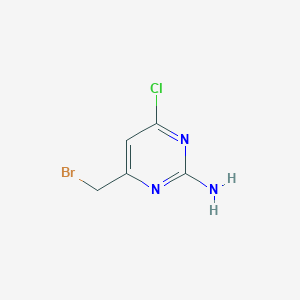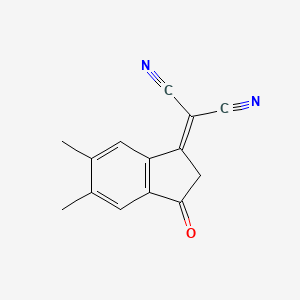![molecular formula C8H6BrNO2 B11880665 2-(Bromomethyl)-6-hydroxybenzo[d]oxazole](/img/structure/B11880665.png)
2-(Bromomethyl)-6-hydroxybenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-6-hydroxybenzo[d]oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological and chemical properties. The presence of a bromomethyl group and a hydroxy group on the benzoxazole ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-hydroxybenzo[d]oxazole typically involves the bromination of 6-hydroxybenzo[d]oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of bromine or NBS in a continuous flow setup ensures consistent product quality and reduces the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-6-hydroxybenzo[d]oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (triethylamine, potassium carbonate).
Oxidation: PCC, DMP, solvents (dichloromethane, acetonitrile).
Reduction: LiAlH4, solvents (ether, THF).
Major Products Formed
Substitution: Formation of various substituted benzoxazole derivatives.
Oxidation: Formation of 2-(bromomethyl)-6-oxo-benzo[d]oxazole.
Reduction: Formation of 2-methyl-6-hydroxybenzo[d]oxazole.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-6-hydroxybenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-6-hydroxybenzo[d]oxazole involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-6-hydroxybenzo[d]oxazole
- 2-(Fluoromethyl)-6-hydroxybenzo[d]oxazole
- 2-(Methyl)-6-hydroxybenzo[d]oxazole
Uniqueness
2-(Bromomethyl)-6-hydroxybenzo[d]oxazole is unique due to the presence of the bromomethyl group, which is more reactive compared to its chloro or fluoro counterparts. This increased reactivity makes it a valuable intermediate for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C8H6BrNO2 |
|---|---|
Peso molecular |
228.04 g/mol |
Nombre IUPAC |
2-(bromomethyl)-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C8H6BrNO2/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H,4H2 |
Clave InChI |
BTZFOWBDRBNMMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)OC(=N2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4,8-diazaspiro[2.6]nonane-8-carboxylate](/img/structure/B11880586.png)
